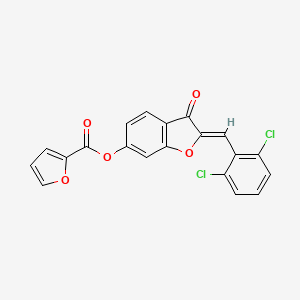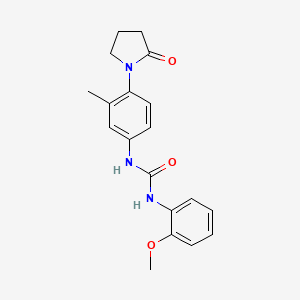
1-(2-Methoxyphenyl)-3-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques like X-ray crystallography, NMR, and mass spectrometry might be used.Chemical Reactions Analysis
This would involve studying the compound’s behavior in chemical reactions, including its reactivity and the products it forms.Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Synthesis and Enzyme Inhibition
1-(2-Methoxyphenyl)-3-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)urea is part of a class of compounds with potential enzyme inhibition properties. A study on unsymmetrical 1,3-disubstituted ureas, including similar derivatives, focused on their synthesis and evaluation against various enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. The study highlighted the compounds' range of inhibition against these enzymes, suggesting their potential in developing treatments targeting specific enzyme-related diseases or conditions. Additionally, these compounds exhibited in vitro anticancer activity against a prostate cancer cell line, underscoring their potential in cancer research and treatment development (Mustafa, Perveen, & Khan, 2014).
Chemical Synthesis and Characterization
Another aspect of research on compounds like 1-(2-Methoxyphenyl)-3-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)urea involves their chemical synthesis and characterization. A study detailed the synthesis of a related compound using different methods, resulting in a final product with confirmed structure through various spectroscopic techniques. This research underlines the importance of developing efficient synthesis routes and thorough characterization for potential pharmaceutical applications, providing a foundation for further studies on their biological activities (Sarantou & Varvounis, 2022).
Molecular Structure Analysis
The molecular structure and interactions of similar urea derivatives have been examined, for instance, in the study of metobromuron, a phenylurea herbicide. Analysis of its crystal structure revealed hydrogen bonds and weak interactions forming chains along specific axes, which could provide insights into the design of new compounds with enhanced stability and efficacy for various applications (Kang, Kim, Kwon, & Kim, 2015).
Stereoselective Synthesis and Inhibition Studies
Research into the stereoselective synthesis of active metabolites of potent inhibitors, such as PI3 kinase inhibitors, showcases the intricate chemistry involved in producing biologically active compounds with specific configurations. Such studies are crucial for the development of targeted therapies, as the stereochemistry of a drug can significantly impact its efficacy and safety profile (Chen et al., 2010).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-12-14(9-10-16(13)22-11-5-8-18(22)23)20-19(24)21-15-6-3-4-7-17(15)25-2/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSADNQSAOQXBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-[benzylamino]-1,3-oxazole](/img/structure/B2469084.png)
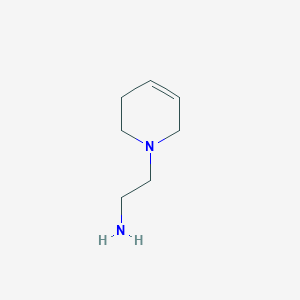
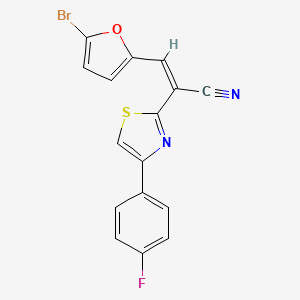
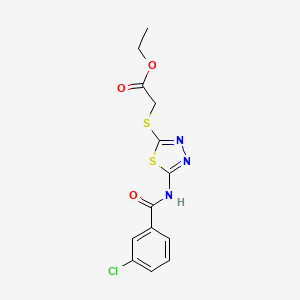
![[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/structure/B2469093.png)
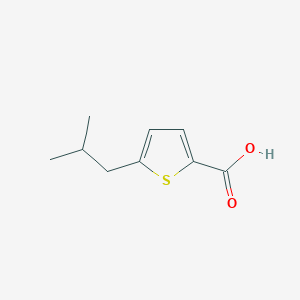
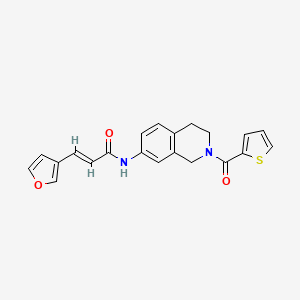
![Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate](/img/structure/B2469096.png)
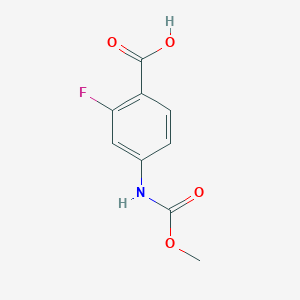
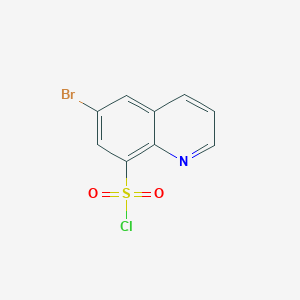
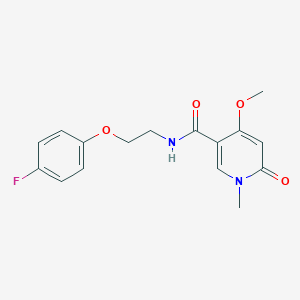
![2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2469102.png)
![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2469104.png)
